Chemical Profiling and Synthetic Applications of 4-(Methoxymethyl)-1,3-oxazolidin-2-one in PI3K Inhibitor Development
Chemical Profiling and Synthetic Applications of 4-(Methoxymethyl)-1,3-oxazolidin-2-one in PI3K Inhibitor Development
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Executive Summary
In the landscape of targeted oncology, the design of highly selective kinase inhibitors requires molecular building blocks that offer precise stereochemical control, favorable physicochemical properties, and distinct vectors for target engagement. 4-(Methoxymethyl)-1,3-oxazolidin-2-one (specifically the (4S)-enantiomer, CAS: 1453082-75-1) has emerged as a critical chiral auxiliary and pharmacophore core. It is predominantly utilized in the synthesis of pyrimidine-substituted oxazolidin-2-one compounds, which act as potent inhibitors of the Phosphatidylinositol-3-kinase (PI3K) pathway.
This technical guide provides an in-depth analysis of the compound's chemical properties, its structural rationale in drug design, and a field-proven synthetic methodology for integrating it into active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Dynamics
The utility of (4S)-4-(methoxymethyl)-1,3-oxazolidin-2-one in drug development is intrinsically linked to its physicochemical profile. As a fragment, it balances hydrophilicity with structural rigidity.
According to chemical profiling data from the , the (4S)-enantiomer exhibits a highly favorable Topological Polar Surface Area (TPSA) and LogP, making it an ideal moiety for optimizing the oral bioavailability of larger kinase inhibitors.
Table 1: Physicochemical Properties & Structural Significance
| Property | Value | Structural Significance in Drug Design |
| Chemical Formula | C5H9NO3 | Compact, low-molecular-weight fragment (131.13 g/mol ) that minimizes ligand efficiency penalties. |
| LogP (Octanol/Water) | -0.4 | The hydrophilic nature improves the overall aqueous solubility of the final hydrophobic API. |
| Topological Polar Surface Area | 47.6 Ų | Optimal for membrane permeability; contributes to favorable pharmacokinetic (PK) profiles. |
| Hydrogen Bond Donors | 1 (N-H) | Consumed during cross-coupling (transforms into a tertiary amide-like nitrogen). |
| Hydrogen Bond Acceptors | 3 (C=O, Ring -O-, Methoxy -O-) | Provides multiple vectors for hydrogen bonding with kinase hinge region residues. |
| Rotatable Bonds | 2 | The rigid oxazolidinone ring minimizes the entropic penalty upon target binding. |
Stereochemical Rationale: The (4S) stereocenter is not merely a structural feature; it is a functional necessity. It projects the methoxymethyl group into a specific spatial vector within the ATP-binding pocket of the PI3K enzyme. The oxazolidinone moiety acts as a rigidified spacer, directing the ether oxygen to form critical interactions with affinity pockets (often interacting with Lys802 or adjacent residues in PI3K
Mechanistic Rationale: The PI3K/AKT/mTOR Axis
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell metabolism, survival, and proliferation. Hyperactivation of this pathway is a hallmark of numerous human cancers. The incorporation of the 4-(methoxymethyl)-1,3-oxazolidin-2-one moiety into pyrimidine scaffolds has been heavily patented for the development of pan-Class I PI3K inhibitors .
By occupying the ATP-binding cleft of the PI3K catalytic domain, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby halting the downstream recruitment and activation of AKT.
Figure 1: PI3K/AKT/mTOR signaling cascade and targeted blockade by oxazolidinone inhibitors.
Synthetic Methodology: Palladium-Catalyzed C-N Cross-Coupling
The critical step in utilizing this compound is the N-arylation of the oxazolidinone ring with a halogenated pyrimidine core (e.g., 2-morpholino-4,6-dichloropyrimidine). Because the oxazolidinone nitrogen is part of a carbamate system, its nucleophilicity is significantly lower than that of a standard aliphatic amine. Traditional Nucleophilic Aromatic Substitution (SNAr) conditions often fail or require harsh thermal conditions that degrade the chiral center.
To overcome this, a Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing a large bite-angle ligand is required.
Figure 2: Step-by-step synthetic workflow for the Palladium-catalyzed C-N cross-coupling.
Self-Validating Protocol: N-Arylation of (4S)-4-(methoxymethyl)-1,3-oxazolidin-2-one
Objective: Stereoretentive coupling of the oxazolidinone to a 2-morpholino-4,6-dichloropyrimidine core to yield (S)-3-(6-chloro-2-(morpholin-4-yl)pyrimidin-4-yl)-4-(methoxymethyl)oxazolidin-2-one.
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Step 1: System Degassing (Atmospheric Control)
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Action: Dissolve 2-morpholino-4,6-dichloropyrimidine (1.0 eq) and (4S)-4-(methoxymethyl)-1,3-oxazolidin-2-one (1.1 eq) in anhydrous 1,4-dioxane. Sparge the solution with ultra-pure Argon for 15 minutes.
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Causality: Pd(0) catalysts are highly susceptible to oxidation. Dissolved oxygen leads to rapid catalyst deactivation and promotes unwanted homocoupling side reactions.
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Step 2: Catalyst and Base Addition (Complexation)
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Action: Under a positive Argon stream, add Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.05 eq), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq), and Cesium Carbonate (Cs2CO3) (2.0 eq).
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Causality: Xantphos is selected for its wide bite angle (~111°), which forces the Pd(II) intermediate into a geometry that highly accelerates reductive elimination—the rate-limiting step for unreactive carbamate nitrogens. Cs2CO3 is a mild, sterically bulky base that efficiently deprotonates the oxazolidinone (pKa ~15) without causing base-catalyzed hydrolysis of the pyrimidine core.
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Step 3: Thermal Activation and Coupling
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Action: Seal the reaction vessel and heat to 90–100°C for approximately 1.33 hours (80 minutes) under vigorous stirring.
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Causality: The aprotic, moderately polar nature of 1,4-dioxane supports the elevated temperature needed to overcome the activation energy barrier for the oxidative addition of the electron-rich chloropyrimidine to the Pd(0) center, while preventing solvolysis.
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Step 4: Quenching and Work-up (Isolation)
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Action: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
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Causality: Direct aqueous extraction of palladium reactions often leads to severe emulsions. Celite filtration physically removes the insoluble inorganic salts (CsCl, excess Cs2CO3) and precipitated palladium black, ensuring a clean phase separation and high-purity crude recovery.
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Pharmacokinetic & Pharmacodynamic (PK/PD) Advantages
The strategic inclusion of the 4-(methoxymethyl)-1,3-oxazolidin-2-one moiety addresses a primary cause of attrition in oncology drug development: poor oral bioavailability driven by excessive lipophilicity.
While many kinase inhibitors rely on highly lipophilic tert-butyl or trifluoromethyl groups to fill hydrophobic pockets, the methoxymethyl ether provides a comparable steric bulk while drastically lowering the LogP. This subtle oxygen insertion acts as a metabolic shield—preventing rapid oxidative metabolism by CYP450 enzymes that typically target exposed aliphatic chains—while simultaneously improving gastrointestinal absorption through enhanced aqueous solubility.
References
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Title: (4S)-4-(methoxymethyl)-1,3-oxazolidin-2-one Chemical Properties Source: Molaid Chemical Database URL: [Link]
- Title: Oxazolidin-2-one compounds and uses thereof as PI3Ks inhibitors (EP2817307B1)
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Title: The PI3K/AKT/mTOR Pathway in Cancer Source: National Center for Biotechnology Information (NCBI) URL: [Link]
